molecular formula C11H8Cl4N2 B8665530 7-Chloro-2-methyl-8-(2,2,2-trichloroethyl)quinoxaline CAS No. 919994-73-3

7-Chloro-2-methyl-8-(2,2,2-trichloroethyl)quinoxaline

Cat. No. B8665530
M. Wt: 310.0 g/mol
InChI Key: IIQRHQLXUOPLHR-UHFFFAOYSA-N
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Patent
US07781438B2

Procedure details

Tert-butylnitrite (2.74 g, 26.60 mmol, 1.5 equiv) was added to a suspension of copper(II) chloride (2.86 g, 21.28 mmol, 1.2 equiv) in anhydrous acetonitrile (25 ml). 1,1-Dichloroethene (25.8 g, 266 mmol, 15 equiv) and a solution of 6-chloro-3-methyl-quinoxalin-5-ylamine (3.43 g, 17.74 mmol) in anhydrous acetonitrile (16 ml) were added. After 4 hours at room temperature, concentrated aqueous NH4Cl solution and EtOAc were added. The mixture was filtered and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10) to afford the title compound (3.08 g, 56%) as an oil. 1H NMR (400 MHz, CDCl3): δ=8.71 (s, 1H), 8.02 (d, J=8.8 Hz, 1H), 7.74 (d, J=8.8 Hz, 1H), 4.98 (s, 2H), 2.77 (s, 3H). MS (ES+): 310 (M+H)+.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.86 g
Type
catalyst
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
3.43 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
56%

Identifiers

REACTION_CXSMILES
C(ON=O)(C)(C)C.[Cl:8][C:9]([Cl:11])=[CH2:10].[Cl:12][C:13]1[C:14](N)=[C:15]2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][C:17]([CH3:23])=[N:16]2.[NH4+].[Cl-:26]>C(#N)C.[Cu](Cl)Cl.CCOC(C)=O>[Cl:12][C:13]1[C:14]([CH2:10][C:9]([Cl:26])([Cl:11])[Cl:8])=[C:15]2[C:20]([N:19]=[CH:18][C:17]([CH3:23])=[N:16]2)=[CH:21][CH:22]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.74 g
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
2.86 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
25.8 g
Type
reactant
Smiles
ClC(=C)Cl
Name
Quantity
3.43 g
Type
reactant
Smiles
ClC=1C(=C2N=C(C=NC2=CC1)C)N
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (gradient of hexane/EtOAc 100:0 to 90:10)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C2N=CC(=NC2=C1CC(Cl)(Cl)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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